3-Amino-2,2-dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as 2,2-dimethyl-3-oxopropylamine . The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-10(2,8-11)9(14)13-6-4-12(3)5-7-13/h4-8,11H2,1-3H3 |
InChI Key |
CNGKPKABAMBXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCN(CC1)C |
Origin of Product |
United States |
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